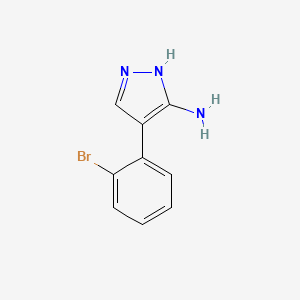

4-(2-bromophenyl)-1H-pyrazol-3-amine

Description

Significance of Pyrazole (B372694) and Aminopyrazole Scaffolds in Advanced Chemical Research

The pyrazole nucleus is a versatile and highly valued scaffold in the realm of advanced chemical research, particularly in medicinal chemistry. researchgate.netresearchgate.net Its aromatic nature and the presence of two nitrogen atoms allow for a variety of intermolecular interactions, including hydrogen bonding and metal coordination. This has led to the development of a vast number of pyrazole-containing compounds with a wide spectrum of biological activities. researchgate.net Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs such as crizotinib, and agents for treating erectile dysfunction like sildenafil. globalresearchonline.net

The addition of an amino group to the pyrazole ring to form aminopyrazoles significantly broadens the chemical space and biological potential of this scaffold. sigmaaldrich.com The amino group can act as a hydrogen bond donor and acceptor, and a key nucleophilic site for the synthesis of more complex molecules. sigmaaldrich.com Aminopyrazoles are recognized as advantageous frameworks for designing ligands that can interact with various biological targets like enzymes and receptors. researchgate.net Depending on the position of the amino group (3-amino, 4-amino, or 5-amino), these compounds exhibit distinct chemical and biological profiles. sigmaaldrich.com For instance, 3-aminopyrazoles are frequently investigated for their anticancer and anti-inflammatory properties, while 5-aminopyrazoles have shown promise as kinase inhibitors. sigmaaldrich.com

The significance of these scaffolds is underscored by the continuous and extensive research dedicated to their synthesis, functionalization, and biological evaluation. The ability to readily modify the pyrazole and aminopyrazole core allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules, making them highly adaptable for various research applications.

Contextualization of 4-(2-bromophenyl)-1H-pyrazol-3-amine as a Research Target

While extensive research has been conducted on the broader class of aminopyrazoles, specific investigations into this compound as a standalone research target appear to be limited in publicly available literature. However, its structural components suggest its potential as a valuable intermediate and a target for further investigation. The 3-aminopyrazole (B16455) core provides a well-established platform for biological activity, and the presence of a phenyl group at the 4-position is a common feature in many bioactive pyrazoles.

The key distinguishing feature of this molecule is the ortho-bromo substitution on the phenyl ring. The position of the bromine atom can significantly influence the molecule's conformation due to steric effects, potentially locking the phenyl ring in a specific orientation relative to the pyrazole core. This conformational restriction can be crucial for binding to specific biological targets. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

A notable example that highlights the potential interest in this substitution pattern is the investigation of more complex molecules containing the 4-(2-bromophenyl)pyrazole moiety for herbicidal activity. Specifically, 4-Amino-6-(5-(2-bromophenyl)-3-methyl-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid has been synthesized and studied. mdpi.com The structure-activity relationship studies in this research indicated that substitutions at the 2- and 4-positions of the phenyl ring in the pyrazole fragment led to superior inhibitory activity compared to substitutions at the 3-position. mdpi.com This finding underscores the importance of the substitution pattern on the phenyl ring for biological activity and provides a strong rationale for the focused investigation of compounds like this compound as potential building blocks or bioactive molecules in their own right.

Overview of Prior Research on Related Bromophenyl-Substituted Pyrazoles and Aminopyrazoles

Research into bromophenyl-substituted pyrazoles and aminopyrazoles has yielded a diverse array of compounds with a wide range of biological activities. The bromine substituent is often incorporated to enhance potency, modulate selectivity, or improve pharmacokinetic properties.

A significant body of work exists for the isomeric 4-(4-bromophenyl)-1H-pyrazol-3-amine. This compound is recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents. myskinrecipes.com The 4-bromophenyl group is thought to enhance lipophilicity, which can improve a compound's bioavailability. myskinrecipes.com

Numerous studies have explored the synthesis and biological evaluation of various bromophenyl-substituted pyrazoles. For instance, a series of 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine derivatives have been utilized as intermediates in the synthesis of molecules with potential anti-inflammatory and antimicrobial properties. myskinrecipes.com The bromo and amino functional groups on such molecules are amenable to further chemical modifications, making them valuable in drug discovery. myskinrecipes.com

In the context of structure-activity relationship (SAR) studies, bromophenyl groups have been systematically incorporated into pyrazole scaffolds to probe their interactions with biological targets. For example, in the development of cannabinoid receptor antagonists, the presence of a para-substituted phenyl ring at the 5-position of the pyrazole was found to be a key structural requirement for potent activity. nih.gov While this specific example does not feature a bromophenyl group, it highlights the general strategy of exploring halogenated phenyl substituents to optimize ligand-receptor interactions.

Furthermore, the synthesis of various bromophenyl-pyrazole derivatives has been reported through different synthetic routes. mdpi.comnih.gov These studies often focus on creating libraries of compounds for biological screening, with the bromophenyl moiety serving as a key point of structural diversity. The biological activities reported for these compounds are broad and include antimicrobial, anti-inflammatory, and anticancer effects. globalresearchonline.net

The following table summarizes some of the research findings on related bromophenyl-substituted pyrazoles:

| Compound Class | Research Focus | Reported Biological Activity/Application |

| 4-(4-Bromophenyl)-1H-pyrazol-3-amine | Intermediate for pharmaceuticals | Anti-inflammatory and anti-cancer drug design myskinrecipes.com |

| 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine | Synthetic intermediate | Development of bioactive molecules with potential anti-inflammatory and antimicrobial properties myskinrecipes.com |

| Pyrazoles with p-iodophenyl at C5 | Cannabinoid receptor antagonists | Potent and selective brain cannabinoid CB1 receptor antagonists nih.gov |

| Various bromophenyl-substituted pyrazoles | Synthesis and biological screening | Antimicrobial, anti-inflammatory, and anticancer activities globalresearchonline.netmdpi.comnih.gov |

| 4-Amino-6-(5-(2-bromophenyl)-3-methyl-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid | Herbicidal activity | Good inhibitory effects on broadleaf weeds mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-8-4-2-1-3-6(8)7-5-12-13-9(7)11/h1-5H,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJIHKIJPLXOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(NN=C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Bromophenyl 1h Pyrazol 3 Amine and Its Analogues

Retrosynthetic Analysis of the 4-(2-bromophenyl)-1H-pyrazol-3-amine Scaffold

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies can be envisioned, focusing on the formation of the pyrazole (B372694) core and the installation of the aryl substituent.

Strategy A: C4-Aryl Bond Disconnection

This approach disconnects the bond between the C4 position of the pyrazole and the 2-bromophenyl ring. This leads to a 4-halo-1H-pyrazol-3-amine intermediate and a corresponding 2-bromophenyl organometallic reagent. This strategy is characteristic of transition-metal-catalyzed cross-coupling reactions.

Target Molecule: this compound

Disconnection (C-C bond): Leads to synthons of a pyrazolyl anion at C4 and a bromophenyl cation.

Synthetic Equivalents: 4-Bromo-1H-pyrazol-3-amine and (2-bromophenyl)boronic acid. This route relies on a subsequent Suzuki-Miyaura cross-coupling reaction.

Strategy B: Pyrazole Ring Disconnection (Cyclocondensation)

This classical approach involves breaking the N1-C5 and N2-C3 bonds of the pyrazole ring. This reveals a 1,3-dielectrophilic precursor and a hydrazine (B178648) synthon. For a 3-aminopyrazole (B16455), the most common 1,3-dielectrophile is a β-ketonitrile.

Target Molecule: this compound

Disconnection (N-C bonds): Leads to a β-ketonitrile and hydrazine.

Synthetic Equivalents: (2-Bromobenzoyl)acetonitrile and hydrazine hydrate. This route utilizes a cyclocondensation reaction to form the heterocyclic core.

These two distinct retrosynthetic pathways highlight the main strategies for constructing the target molecule: either by forming the pyrazole ring with the aryl group already in place or by attaching the aryl group to a pre-formed pyrazole scaffold.

Classical and Modern Synthetic Routes to 4-Substituted Pyrazol-3-amines

Building upon the retrosynthetic analysis, several specific methodologies can be employed to synthesize the target compound and its analogues.

The most established method for synthesizing 3-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine. chim.itbeilstein-journals.orgnih.gov This versatile reaction forms the pyrazole core in a single, efficient step.

For the synthesis of this compound, the required precursor is (2-bromobenzoyl)acetonitrile. The reaction mechanism proceeds via a two-stage process:

Hydrazone Formation: The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, followed by dehydration to form a hydrazone intermediate.

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs a nucleophilic attack on the carbon of the nitrile group. This intramolecular cyclization, followed by tautomerization, yields the aromatic 3-aminopyrazole ring. beilstein-journals.org

This method's primary advantage is its directness in forming the core heterocyclic structure. However, the synthesis of the requisite substituted β-ketonitrile can sometimes be challenging. An alternative approach involves the ring-opening of isoxazoles, which are synthetic equivalents of β-ketonitriles, followed by reaction with hydrazine. mdpi.com

Modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Suzuki-Miyaura coupling is a highly effective method for creating the C4-aryl bond on a pre-formed pyrazole ring. rhhz.netnih.gov

A plausible synthetic sequence involves:

Synthesis of a 4-halopyrazole: Starting with a simple 1H-pyrazol-3-amine, a halogen (typically bromine or iodine) is introduced at the C4 position. This can be achieved using halogenating agents like N-bromosuccinimide (NBS). beilstein-archives.org

Suzuki-Miyaura Coupling: The resulting 4-bromo-1H-pyrazol-3-amine is then coupled with (2-bromophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or more advanced catalysts like XPhos Pd G2), a base (such as Na₂CO₃ or K₂CO₃), and a suitable solvent system. rhhz.netrsc.orgresearchgate.net

A more recent and atom-economical alternative is the direct C-H arylation. This method avoids the pre-functionalization (halogenation) of the pyrazole ring. The palladium catalyst activates the C4-H bond of the 3-aminopyrazole directly, allowing it to couple with an aryl halide, such as 1-bromo-2-iodobenzene (B155775) or 1,2-dibromobenzene. researchgate.netacs.org The choice of base, such as potassium acetate (B1210297) (KOAc), has been found to be crucial to promote the desired C-H arylation while inhibiting potential N-arylation side reactions. researchgate.net

This strategy involves modifying existing molecules to introduce the required functional groups in a stepwise manner. A key step in a cross-coupling approach is the halogenation of a pyrazole precursor. Research has demonstrated the efficient and regioselective C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position using N-halosuccinimides (NXS) in DMSO. beilstein-archives.org This provides a reliable method for preparing the 4-halo-3-aminopyrazole intermediates needed for Suzuki-Miyaura reactions.

Another functionalization approach starts with a precursor that already contains the aryl moiety. For instance, a multi-step synthesis could begin with 2-bromoacetophenone. A Claisen condensation with ethyl formate (B1220265) would yield the corresponding β-ketoaldehyde enolate, which can be converted to a nitrosopyrazole intermediate upon reaction with sodium nitrite (B80452) and then hydrazine. bohrium.com A final reduction step, for example using NaBH₄ and a copper catalyst, would yield the desired 4-amino-3-(2-bromophenyl)-1H-pyrazole, an isomer of the target molecule. bohrium.com Similar principles could be conceptually adapted to target the 3-amino isomer.

Optimization of Reaction Conditions and Yields

The efficiency of synthetic routes to 4-aryl-3-aminopyrazoles is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, base, solvent, temperature, and reaction time.

In palladium-catalyzed cross-coupling reactions , the selection of the ligand and catalyst system is paramount. Modern, bulky electron-rich phosphine (B1218219) ligands (e.g., XPhos) and their corresponding pre-catalysts (e.g., XPhos Pd G2) have proven highly effective for the Suzuki-Miyaura coupling of challenging substrates like halogenated aminopyrazoles. rsc.orgresearchgate.net Microwave irradiation has also been employed to dramatically reduce reaction times from hours to minutes and improve yields. rhhz.net For direct C-H arylation, the choice of base is critical; potassium acetate is often preferred to suppress competing N-arylation of the amino group. researchgate.net

The following table summarizes optimized conditions reported for relevant transformations in pyrazole synthesis.

| Transformation | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time | Yield (%) |

| Suzuki Coupling | 4-Iodo-1-methyl-1H-pyrazole + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | MW | 5 min | ~24% |

| Direct C-H Arylation | 1,3-Dimethylpyrazol-5-amine + 4-Bromoacetophenone | PdCl(C₃H₅)(dppb), KOAc | DMA | 130 | 16 h | 85% |

| C4-Halogenation | 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NBS (1.2 equiv) | DMSO | RT | 3 h | 99% |

| One-Pot Synthesis | 5-Aminopyrazole + Azlactone | t-BuOK | DMSO | 150 | 1.5 h | 81% |

Data compiled from various sources for illustrative purposes. rhhz.netbeilstein-archives.orgresearchgate.netresearchgate.net

Green Chemistry Principles in the Synthesis of Aminopyrazoles (Conceptual)

Applying green chemistry principles to the synthesis of aminopyrazoles aims to reduce the environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. nih.gov

Key conceptual applications include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF or DMA with more environmentally benign solvents such as water or ethanol (B145695) is a primary goal. researchgate.netacs.org Aqueous media can be particularly effective for multi-component reactions leading to pyrazole derivatives. acs.org

Energy Efficiency: Microwave-assisted synthesis is a prominent green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. gsconlinepress.com

Atom Economy and One-Pot Reactions: Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the product, are highly desirable. beilstein-journals.orgresearchgate.net They maximize atom economy by incorporating most or all of the atoms from the starting materials into the final product, reducing waste and eliminating the need for isolating intermediates.

Catalysis: The use of efficient and recyclable catalysts is central to green chemistry. This includes developing more active palladium catalysts for cross-coupling to reduce catalyst loading, as well as exploring cheaper, more abundant, and less toxic metal catalysts or even metal-free catalytic systems. researchgate.net For example, the use of ammonium (B1175870) chloride as a cost-effective and benign catalyst has been reported for pyranopyrazole synthesis in water. researchgate.net

By integrating these principles, future syntheses of this compound and related compounds can be designed to be not only efficient but also more sustainable.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 4-(2-bromophenyl)-1H-pyrazol-3-amine in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The number of signals, their chemical shifts (δ), integration (for ¹H), and coupling patterns (J-coupling) are critical for structural assignment and for differentiating between potential isomers.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring, the bromophenyl ring, and the amine group protons. The pyrazole C5-H proton would likely appear as a singlet in the aromatic region. The protons of the 2-bromophenyl group, being in a more complex environment, would exhibit a set of multiplets. The amine (-NH₂) and pyrazole N-H protons are expected to appear as broad singlets, with chemical shifts that can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The positions of these signals help to identify aromatic, heterocyclic, and substituent-bearing carbons. For instance, the carbon atom attached to the bromine (C2' of the phenyl ring) and the carbon attached to the amine group (C3 of the pyrazole ring) would have characteristic chemical shifts.

Isomer differentiation is a key application of NMR. For example, the spectra of this compound would be distinct from its 4-(3-bromophenyl) or 4-(4-bromophenyl) isomers due to differences in the symmetry and resulting coupling patterns of the bromophenyl protons. Similarly, the tautomeric isomer, 4-(2-bromophenyl)-1H-pyrazol-5-amine, would present a different set of chemical shifts for the pyrazole ring protons and carbons. In studies of related 4-aryl-5-(tetrazol-5-yl)-1H-pyrazol-3-amines, ¹H NMR signals for the NH₂ group appear as a broad singlet around δ 6.0-6.3 ppm, while the pyrazole N-H proton appears further downfield, often above δ 12.0 ppm in DMSO-d₆. umich.edu

Illustrative ¹H and ¹³C NMR Data for a Related 4-Aryl-1H-pyrazol-3-amine Derivative (Note: The following data is for a representative compound from the literature to illustrate typical chemical shifts and is not the experimental data for this compound.)

Interactive Table: NMR Data for 4-(4-chlorophenyl)-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-amine

| Atom Type | Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| ¹H NMR | NH₂ | 6.25 (br) | Amine Protons |

| ¹H NMR | CH (Aryl) | 7.80 (d) | Protons ortho to Cl |

| ¹H NMR | CH (Aryl) | 7.96 (d) | Protons meta to Cl |

| ¹H NMR | NH (Pyrazole) | Not explicitly assigned, but expected > 12 ppm | - |

| ¹³C NMR | C5 (Pyrazole) | 120.87 | - |

| ¹³C NMR | C1' (Aryl) | 121.33 | Carbon attached to pyrazole |

| ¹³C NMR | C2'/C6', C3'/C5' (Aryl) | 122.09, 132.73 | Aromatic carbons |

| ¹³C NMR | C4' (Aryl) | 135.77 | Carbon attached to Cl |

| ¹³C NMR | C4 (Pyrazole) | 141.83 | - |

| ¹³C NMR | C3 (Pyrazole), C (Tetrazole) | 151.26, 158.02 | Carbons attached to N |

For an unambiguous assignment of all proton and carbon signals, especially for the complex spin systems of the substituted rings, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, which is crucial for assigning the protons on the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, linking the assigned protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for establishing the connectivity between the pyrazole and bromophenyl rings and for assigning quaternary carbons that show no signal in an HSQC spectrum. The application of HMBC has been demonstrated to allow for the complete spectral assignment of related substituted pyrazolo[3,4-d]pyrimidines-4-amines. core.ac.uknih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. For this compound, NOESY could reveal the spatial relationship between the protons of the bromophenyl ring and the pyrazole C5-H proton, offering information about the rotational orientation around the C4-C1' single bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of absorption (in IR) or scattering (in Raman) are characteristic of specific functional groups and bonds.

For this compound, the IR spectrum is expected to display several key absorption bands that confirm the presence of its main functional groups. nih.gov

N-H Stretching: The primary amine (-NH₂) group should give rise to two distinct bands, typically in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. The pyrazole N-H bond will also show a stretching vibration in this region, often appearing as a broader band.

C-H Stretching: Aromatic C-H stretching vibrations from both the phenyl and pyrazole rings are expected above 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations corresponding to the C=C bonds within the aromatic ring and the C=N and C=C bonds of the pyrazole ring typically appear in the 1620-1450 cm⁻¹ region.

N-H Bending: The scissoring motion of the primary amine group usually results in a band around 1650-1580 cm⁻¹.

C-N Stretching: The stretching vibration of the C-NH₂ bond is expected in the 1335-1250 cm⁻¹ range for aromatic amines. excli.de

C-Br Stretching: The vibration of the carbon-bromine bond typically appears in the fingerprint region, often between 600-500 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric, non-polar bonds.

Illustrative Table of Expected IR Absorption Frequencies

Interactive Table: Characteristic IR Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400–3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300–3100 | N-H Stretch | Pyrazole Ring (N-H) |

| 3100–3000 | C-H Stretch | Aromatic Rings |

| 1650–1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1620–1450 | C=C and C=N Stretch | Aromatic & Pyrazole Rings |

| 1335–1250 | C-N Stretch | Aryl-NH₂ |

| 910–665 | N-H Wag | Primary Amine (-NH₂) |

| 600–500 | C-Br Stretch | Bromo-Aryl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum provides information about the conjugated π-electron systems within the molecule.

The structure of this compound contains two main chromophores: the pyrazole ring and the bromophenyl ring. These conjugated systems are expected to give rise to electronic transitions, primarily of the π → π* type. The presence of non-bonding electrons on the nitrogen and bromine atoms may also allow for n → π* transitions. The absorption maxima (λ_max) and molar absorptivity (ε) values are characteristic of the compound's electronic structure and can be influenced by the solvent polarity. Studies on new haloaminopyrazole derivatives have confirmed their UV-Vis absorption properties. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₉H₈BrN₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺) peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.

Electron impact (EI) ionization typically induces fragmentation of the molecular ion. The fragmentation pattern provides a "fingerprint" that can help elucidate the structure. Common fragmentation pathways for pyrazole derivatives may include cleavage of the pyrazole ring and loss of substituents. For the target molecule, potential fragmentations could involve the loss of Br, HCN, or amine-related radicals. Analysis of related pyrazole-containing compounds has shown characteristic fragmentation patterns that are instrumental in their identification. umich.edu

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography elucidates the supramolecular architecture by identifying intermolecular interactions that govern crystal packing. The presence of the amine (-NH₂) and pyrazole N-H groups makes this compound a prime candidate for forming extensive hydrogen bonding networks (e.g., N-H···N). These interactions, along with potential π-π stacking between aromatic rings, would play a crucial role in stabilizing the crystal lattice. The crystal structures of various 4-halogenated-1H-pyrazoles and 4-aryl-pyrazoles have been shown to be influenced by such hydrogen-bonding motifs, leading to diverse packing arrangements like trimers and catemers (chains). spast.orgmdpi.com

Illustrative Crystallographic Data for a Related Pyrazole Derivative (Note: The following data is for a representative compound, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, to illustrate typical crystallographic parameters.)

Interactive Table: Crystallographic Data for a Related Compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₁BrN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 17.7233 (4) |

| b (Å) | 3.8630 (1) |

| c (Å) | 20.4224 (5) |

| β (°) | 110.137 (3) |

| Volume (ų) | 1312.75 (6) |

| Z | 4 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT has become a standard method in computational chemistry for investigating the electronic structure of molecules. For a molecule like 4-(2-bromophenyl)-1H-pyrazol-3-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide deep insights into its geometry and electronic properties.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure (the lowest energy conformation). This process involves calculating forces on each atom and adjusting their positions until a minimum energy state is reached. For this compound, a key aspect of conformational analysis would be determining the dihedral angle between the pyrazole (B372694) and the 2-bromophenyl rings. The steric hindrance and potential intramolecular interactions involving the bromine atom and the amine group would significantly influence the preferred conformation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO would likely be distributed over the aromatic system.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

No specific experimental or theoretical data is available for this compound.

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. Red regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor areas) and are prone to nucleophilic attack. For this compound, negative potential would be expected around the nitrogen atoms of the pyrazole ring and the amine group, identifying them as likely sites for interaction with electrophiles or for hydrogen bonding.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. It quantifies intramolecular interactions, such as hyperconjugation, which result from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. This analysis can reveal the stabilizing effects of electron delocalization between the pyrazole ring, the bromophenyl group, and the amine substituent. The strength of these interactions is evaluated by the second-order perturbation energy (E(2)).

Reactivity Descriptors and Global Chemical Reactivity Analysis

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Data not available |

| Electron Affinity (A) | A ≈ -ELUMO | Data not available |

| Chemical Hardness (η) | η = (I - A) / 2 | Data not available |

| Electronegativity (χ) | χ = (I + A) / 2 | Data not available |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Data not available |

No specific experimental or theoretical data is available for this compound.

Tautomeric Equilibrium and Stability Studies of this compound

Prototropic tautomerism is a common phenomenon in heterocyclic compounds like pyrazoles. For this compound, an equilibrium between the amine (-NH2) and imine (=NH) forms is possible. Computational studies would involve calculating the relative energies of the different tautomers to predict which form is more stable and therefore more abundant under given conditions (e.g., in the gas phase or in a specific solvent). The stability is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Theoretical investigations into the non-linear optical (NLO) properties of molecules are crucial for the development of new materials for optoelectronic applications. These studies, typically employing quantum chemical methods like Density Functional Theory (DFT), can predict key parameters that govern NLO activity, such as the electric dipole moment (µ), polarizability (α), and the first-order hyperpolarizability (β).

While direct computational studies on the NLO properties of this compound are not available in the current body of scientific literature, it is possible to infer its potential NLO characteristics by examining theoretical predictions for structurally analogous compounds. The presence of both an electron-donating amino group (-NH2) and a bulky, electron-withdrawing bromophenyl group attached to the pyrazole core suggests that the molecule could exhibit significant NLO response due to intramolecular charge transfer (ICT).

To provide a predictive overview, this section details the theoretically calculated NLO properties of related bromophenyl-pyrazole derivatives. These computational findings offer valuable insights into the NLO behavior that might be expected from this compound.

Detailed Research Findings from Related Compounds

Computational studies on various pyrazole derivatives have demonstrated their potential as NLO materials. wum.edu.pk The NLO response in these molecules is often attributed to the ICT character, which can be tuned by the strategic placement of electron-donating and electron-accepting groups. researchgate.net

One study conducted a theoretical analysis of 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole using the Møller-Plesset perturbation theory (MP2) method with DGDZVP and 6-311G(d,p) basis sets. researchgate.net Although this molecule differs from the target compound in its substitution pattern and the nature of the linkage of the bromophenyl group, the presence of this group provides some basis for comparison. The calculated NLO parameters for this molecule are presented in the table below.

Another relevant investigation focused on a series of pyranopyrazole derivatives, including 6-amino-4-(3-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. wum.edu.pk This compound is of particular interest as it contains both an amino group and a bromophenyl substituent, similar to the target molecule, albeit within a more complex, fused-ring system. The calculations for these derivatives were performed using DFT with the B3LYP functional and a 6-31++G(d,p) basis set. wum.edu.pk The results for the bromophenyl-substituted derivative are summarized in the subsequent table.

These studies consistently show that the presence of a bromophenyl group, in conjunction with other functional groups on a pyrazole or related heterocyclic framework, can lead to significant first-order hyperpolarizability values. The hyperpolarizability is a measure of the non-linear response of a molecule to an applied electric field, and larger values are indicative of a stronger NLO effect.

For instance, in the case of the pyranopyrazole derivatives, the computational investigation revealed that these compounds exhibit significant NLO activity, as evidenced by their large hyperpolarizability values. wum.edu.pk The electronic structures, characterized by the interaction between the different moieties of the molecules, are considered a crucial factor in determining their NLO properties. wum.edu.pk

The following interactive data tables summarize the key theoretically predicted NLO parameters for these two structurally related compounds.

Table 1: Theoretically Predicted NLO Properties of 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole researchgate.net

| Basis Set | Dipole Moment (µ) (Debye) | Polarizability (α) (esu) | First-Order Hyperpolarizability (β) (esu) |

| DGDZVP | 4.88 | 5.86 x 10-23 | 1.95 x 10-30 |

| 6-311G(d,p) | 5.34 | 5.61 x 10-23 | 2.11 x 10-30 |

Table 2: Theoretically Predicted NLO Properties of 6-amino-4-(3-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile wum.edu.pk

| Parameter | Value |

| Dipole Moment (µ) (Debye) | 6.20 |

| Polarizability (α) (au) | 338.21 |

| First-Order Hyperpolarizability (β) (au) | 2697.58 |

Based on these findings, it is reasonable to hypothesize that this compound would also exhibit notable NLO properties. The combination of the electron-donating amine group and the electron-withdrawing bromophenyl group attached to the π-conjugated pyrazole ring creates a donor-π-acceptor (D-π-A) like system, which is a well-established motif for enhancing NLO activity. The intramolecular charge transfer from the amino group to the bromophenyl group through the pyrazole ring would likely result in a large change in dipole moment upon excitation, leading to a significant first-order hyperpolarizability. However, direct theoretical calculations on this compound are necessary to quantify its NLO response and to fully understand the structure-property relationships.

Reactivity and Derivatization Strategies for 4 2 Bromophenyl 1h Pyrazol 3 Amine

Modifications at the Pyrazole (B372694) Nitrogen Atoms (N1, N2)

The pyrazole ring of 4-(2-bromophenyl)-1H-pyrazol-3-amine contains two nitrogen atoms, a pyrrole-type (N1) and a pyridine-type (N2), both of which are potential sites for electrophilic attack, most commonly alkylation or acylation. nih.govrrbdavc.org The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions, the nature of the electrophile, and the steric hindrance of the substituents on the pyrazole ring. acs.org

Alkylation reactions, for instance, can lead to a mixture of N1 and N2 substituted products. The ratio of these isomers is dependent on factors such as the alkylating agent, base, and solvent used. Generally, sterically bulky alkylating agents tend to favor substitution at the less hindered N1 position. researchgate.net Advanced methods have been developed to achieve high regioselectivity. For example, using sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to provide excellent selectivity for the N1 position in various pyrazole substrates. acs.org A catalyst-free Michael addition has also been reported as a highly regioselective method for N1-alkylation of pyrazoles, yielding products with N1/N2 ratios greater than 99:1. acs.org

Arylation at the pyrazole nitrogen can be achieved through methods like the Ullmann condensation or Chan-Lam coupling reactions, which typically involve copper catalysts. chim.itnovartis.com These reactions allow for the introduction of various aryl or heteroaryl groups at the N1 position.

The table below summarizes common N-alkylation strategies for pyrazole rings.

| Reaction Type | Reagents & Conditions | Selectivity | Reference |

| N-Methylation | α-halomethylsilanes, followed by protodesilylation | High N1 selectivity (>99:1 in some cases) | acs.org |

| N-Alkylation | Haloalkanes, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile) | Mixture of N1 and N2 isomers, influenced by sterics | researchgate.net |

| Michael Addition | Activated Alkenes (e.g., acrylates) | Excellent N1 selectivity (>99:1) | acs.org |

| Chan-Lam Coupling | Aryl boronic acids, Cu(OAc)2, Base | N1-Arylation | novartis.com |

Reactions Involving the Amino Group at C3 Position

The exocyclic amino group at the C3 position is a primary nucleophilic center of the molecule. nih.gov Its reactivity is central to many derivatization strategies, including acylation, alkylation, the formation of imines, and its participation in cyclization reactions to build fused heterocyclic systems. guidechem.com

The C3-amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base. reactionbiology.comijarse.com This reaction leads to the formation of the corresponding amides. The regioselectivity of acylation can be complex, as the pyrazole ring nitrogens can also be acylated. However, the exocyclic amino group is generally more nucleophilic, and under controlled conditions, selective N-acylation at the C3-amino position can be achieved. reactionbiology.com For instance, studies on 3-aminopyrazoles have shown that acylation often yields the N-acyl-3-aminopyrazole as the major product. reactionbiology.com

Alkylation of the C3-amino group is also possible but can be more challenging to control than acylation, with a higher propensity for multiple alkylations or competing reactions at the ring nitrogens.

One of the most common transformations of the C3-amino group is its condensation with aldehydes or ketones to form Schiff bases (imines). This reaction typically proceeds under reflux in a suitable solvent, often with a catalytic amount of acid. nih.gov A wide variety of aromatic and heterocyclic aldehydes have been used to synthesize novel Schiff bases derived from substituted 3-aminopyrazoles. epa.govresearchgate.netnih.gov These imines are stable compounds but can also serve as intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.

The general reaction for Schiff base formation is outlined below:

Reactants: this compound and an aldehyde (R-CHO) or ketone (R-CO-R').

Conditions: Typically refluxing in a solvent like methanol or ethanol (B145695), sometimes with an acid catalyst (e.g., acetic acid). nih.gov

Product: The corresponding N-((4-(2-bromophenyl)-1H-pyrazol-3-yl))imine.

The 3-amino group, in conjunction with the N2 atom of the pyrazole ring, constitutes an enamine-like system, making it an excellent precursor for constructing fused heterocyclic rings. chim.it These reactions typically involve condensation with 1,3-bielectrophilic reagents, leading to the formation of bicyclic systems such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[5,1-c] chim.itresearchgate.netgoogle.comtriazoles. nih.govresearchgate.net

For example, reaction with β-ketonitriles or α,β-unsaturated nitriles can lead to the formation of pyrazolo[1,5-a]pyrimidines. researchgate.netrsc.org Multicomponent reactions involving an aldehyde, a cyclic ketone, and the aminopyrazole are efficient strategies for constructing macrocycle-fused pyrazolo[3,4-b]pyridines. chim.it The specific fused system obtained often depends on the reagent and reaction conditions employed. nih.govresearchgate.net

Transformations at the Bromine Substituent on the Phenyl Ring (e.g., Cross-Coupling Reactions)

The bromine atom on the phenyl ring is a key functional handle for C-C and C-N bond formation, primarily through palladium-catalyzed cross-coupling reactions. wikipedia.orgacs.org This allows for the introduction of a wide array of substituents, significantly increasing the molecular complexity and diversity of derivatives.

The most prominent cross-coupling reactions for this purpose are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction pairs the 2-bromophenyl group with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. nih.govnih.govyoutube.com This is a highly versatile and widely used method for forming biaryl structures. researchgate.netnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. beilstein-journals.orgrsc.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the 2-bromophenyl group with a primary or secondary amine, again using a palladium catalyst system. wikipedia.orglibretexts.org This allows for the synthesis of various diarylamines or N-aryl heterocycles. nih.govacs.orgresearchgate.net The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org

The table below provides an overview of these key cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

| Suzuki-Miyaura | R-B(OH)2 or R-B(OR')2 | Pd(PPh3)4, Pd(OAc)2 with phosphine ligand, K2CO3 or K3PO4 | C(aryl)-C(aryl/vinyl) | nih.govnih.gov |

| Buchwald-Hartwig | R1R2NH | Pd(OAc)2 or Pd2(dba)3 with phosphine ligand (e.g., XPhos, BINAP), NaOtBu or K3PO4 | C(aryl)-N | wikipedia.orgnih.gov |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring in this compound can undergo electrophilic aromatic substitution (EAS). lumenlearning.compitt.edu The regioselectivity of such reactions is governed by the directing effects of the two existing substituents: the bromine atom and the pyrazol-3-yl group.

Bromine: As a halogen, bromine is an ortho-, para-directing group but is deactivating due to its inductive electron-withdrawing effect. masterorganicchemistry.com

The combination of these two deactivating groups suggests that forcing conditions may be required for electrophilic aromatic substitution reactions like nitration, halogenation, or sulfonation. scribd.com The most likely positions for substitution would be ortho and para to the bromine atom (C3' and C5' of the phenyl ring), but steric hindrance from the adjacent pyrazole ring may disfavor substitution at the C3' position. Therefore, the C5' position is a probable site for electrophilic attack.

Exploration of Pyrazole Scaffold Interactions with Biological Targets

The pyrazole nucleus is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating interactions within the active sites of enzymes and receptors. The specific substitution pattern on the pyrazole ring dictates its target selectivity and pharmacological profile.

For derivatives of 4-phenyl-1H-pyrazol-3-amine, the position and nature of substituents on the phenyl ring are critical determinants of biological activity. The presence of a halogen, such as the bromine atom in the ortho position of the phenyl ring in this compound, can significantly influence the compound's electronic properties, lipophilicity, and steric profile. These factors, in turn, affect its binding affinity and selectivity for specific biological targets. While direct studies on this compound are limited, research on related bromophenyl-pyrazole analogs suggests potential interactions with a range of protein targets, including protein kinases, which are often implicated in cancer and inflammatory diseases.

In Vitro Enzyme Inhibition Studies

The pyrazole scaffold is a common feature in a multitude of enzyme inhibitors. Preclinical in vitro studies on various pyrazole derivatives have demonstrated potent inhibitory activity against several classes of enzymes.

Kinases: A significant area of research for pyrazole-based compounds is the inhibition of protein kinases. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to 4-phenyl-1H-pyrazol-3-amine, is a known pharmacophore for targeting the ATP-binding site of kinases such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases. nih.govresearchgate.net For instance, N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as inhibitors of casein kinase 1δ/ε (CK1δ/ε). nih.gov The pyrazole moiety typically forms crucial hydrogen bonds with the hinge region of the kinase domain. The nature and position of the substituent on the phenyl ring can influence the selectivity and potency of kinase inhibition.

Other Enzymes: Beyond kinases, pyrazole derivatives have been investigated as inhibitors of other enzymes. For example, some pyrazole compounds have shown inhibitory activity against metalloproteases like meprin α and β. sigmaaldrich.cn Additionally, certain pyrazoline derivatives, which share a structural relationship with pyrazoles, have been evaluated as inhibitors of monoamine oxidases (MAOs). mdpi.com While specific data for this compound is not available, the general propensity of the pyrazole scaffold for enzyme inhibition suggests this would be a fruitful area of investigation.

Below is a representative data table illustrating the types of enzyme inhibition data that are typically generated for pyrazole derivatives, based on findings for analogous compounds.

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

| N-(1H-Pyrazol-3-yl)quinazolin-4-amines | Casein Kinase 1δ (CK1δ) | Low µM | nih.gov |

| 3,5-Diphenylpyrazole (B73989) Derivatives | Meprin α | Low nM | sigmaaldrich.cn |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Monoamine Oxidase (MAO) | ~10⁻⁸ M (Ki) | mdpi.com |

This table is illustrative and based on data for related pyrazole compounds, not this compound itself.

Receptor Binding and Modulation Investigations

In addition to enzyme inhibition, pyrazole derivatives have been explored for their ability to bind to and modulate the function of various receptors. The pyrazole scaffold can be found in compounds targeting G-protein coupled receptors (GPCRs) and other receptor types. For example, pyrazole derivatives have been extensively studied as antagonists for the cannabinoid receptor 1 (CB1), with implications for treating obesity and related metabolic disorders. The specific substitution pattern around the pyrazole core is crucial for achieving high affinity and selectivity for a particular receptor subtype. The potential for this compound to act as a receptor modulator would depend on its three-dimensional structure and its ability to fit into the binding pocket of a target receptor.

Structure-Activity Relationship (SAR) Studies for Analogue Series

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold influence biological activity. For pyrazole derivatives, SAR studies have revealed several key insights. For instance, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, it was found that substituents at the 2- and 4-positions of the phenyl ring resulted in superior inhibitory activity compared to substitutions at the 3-position. dergipark.org.tr This suggests that the positioning of the bromo group in this compound could be a critical factor for its biological effects.

Furthermore, SAR studies on meprin inhibitors based on a 3,5-diphenylpyrazole scaffold have shown that the introduction of acidic substituents generally increases inhibitory activity against meprin β. sigmaaldrich.cn These types of studies, where systematic modifications are made to the core structure, are essential for optimizing the potency and selectivity of pyrazole-based compounds for their intended biological targets. A comprehensive SAR study of a series of 4-(bromophenyl)-1H-pyrazol-3-amine isomers would be necessary to fully elucidate the impact of the bromine atom's position on biological activity.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

To gain a deeper understanding of how pyrazole derivatives interact with their biological targets at a molecular level, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed.

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein. For pyrazole-based kinase inhibitors, docking simulations have consistently shown that the pyrazole core forms key hydrogen bonds with the hinge region of the kinase active site. nih.gov For example, in the case of N-(1H-pyrazol-3-yl)quinazolin-4-amines as CK1δ inhibitors, docking studies revealed crucial interactions within the ATP binding site. nih.gov

Theoretical studies on a related compound, 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole, have also been conducted to understand its molecular structure and potential interactions. dergipark.org.trisca.me Although this compound is structurally different from this compound, these studies highlight the utility of computational methods in analyzing the binding potential of bromophenyl-pyrazole derivatives. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and selectivity.

Molecular docking programs can also provide a scoring function to estimate the binding affinity of a ligand for its target. In silico studies of pyrazole derivatives have been used to rank compounds based on their predicted binding energies, helping to prioritize which analogs to synthesize and test in vitro. For instance, in a study of pyrazole derivatives as potential 5α-reductase inhibitors, molecular docking was used to identify compounds with the highest predicted binding affinity. While specific binding affinity predictions for this compound are not available, such computational approaches would be invaluable in identifying its most likely biological targets and in guiding the design of more potent analogs.

Mechanistic Insights into Biological Activities Pre Clinical Focus

While comprehensive mechanistic studies specifically targeting 4-(2-bromophenyl)-1H-pyrazol-3-amine are not extensively detailed in publicly available literature, the broader class of pyrazole (B372694) derivatives has been the subject of significant preclinical research. The insights gained from these related compounds provide a foundational understanding of the potential biological activities and cellular mechanisms that could be associated with the this compound scaffold.

Potential Research Applications and Future Directions

Utility as a Synthon in Complex Molecule Synthesis

A synthon is a molecular fragment used as a building block in chemical synthesis. The structure of 4-(2-bromophenyl)-1H-pyrazol-3-amine is endowed with three distinct reactive sites, making it an exceptionally versatile synthon for organic synthesis. nih.gov These sites allow for selective and sequential modifications, enabling the construction of intricate, polyfunctional molecules.

The three primary points of reactivity are:

The 3-Amino Group: This primary amine is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, alkylation, and condensation to form Schiff bases. These transformations are fundamental for attaching various side chains and building more complex heterocyclic systems.

The Pyrazole (B372694) N-H Group: The pyrazole ring contains an acidic proton on one of its nitrogen atoms. This site can be deprotonated with a base, and the resulting pyrazolate anion can react with electrophiles, most commonly through N-alkylation or N-arylation, allowing for the introduction of substituents at the N1 position of the pyrazole ring. mdpi.com

The 2-Bromophenyl Group: The bromine atom on the phenyl ring is a key functional handle for modern transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, effectively linking the pyrazole scaffold to other aromatic or aliphatic systems. Reactions like the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination are all feasible at this position.

The strategic ortho-positioning of the bromo group can also introduce specific steric constraints that may influence the conformation of the final molecule, a crucial aspect in designing molecules that bind to specific biological targets.

| Reactive Site | Reaction Type | Reagents/Catalysts | Potential Product Class |

|---|---|---|---|

| 3-Amino Group | Acylation | Acyl chlorides, Anhydrides | Amides |

| 3-Amino Group | Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| 3-Amino Group | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary Amines |

| Pyrazole N-H | N-Alkylation | Alkyl halides, Base (e.g., NaH, K₂CO₃) | N1-Alkylpyrazoles |

| 2-Bromophenyl | Suzuki Coupling | Aryl/Vinyl Boronic Acids, Pd Catalyst | Biaryl-substituted pyrazoles |

| 2-Bromophenyl | Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts | Alkynyl-substituted pyrazoles |

| 2-Bromophenyl | Buchwald-Hartwig Amination | Amines, Pd Catalyst | Amino-biaryl pyrazoles |

Conceptual Approaches to Novel Compound Library Development

The development of compound libraries is a cornerstone of modern drug discovery, enabling the screening of thousands of related compounds to identify hits against a biological target. nih.gov The synthetic versatility of this compound makes it an ideal starting scaffold for combinatorial chemistry and the generation of target-focused libraries. acs.org

A conceptual strategy for library development would involve a parallel synthesis approach, leveraging the three points of diversity on the core scaffold. This can be envisioned as a three-dimensional matrix where each axis represents a set of building blocks targeting one of the reactive sites.

R¹ Diversity (from the Amino Group): A collection of diverse carboxylic acids or sulfonyl chlorides could be used to generate a library of amides and sulfonamides.

R² Diversity (from the Pyrazole N-H): A set of alkyl or benzyl (B1604629) halides could be used to introduce a variety of substituents at the N1 position.

R³ Diversity (from the Bromo Group): A diverse array of boronic acids could be employed in a Suzuki coupling reaction to install different aryl or heteroaryl groups.

By systematically combining building blocks from these three sets, a large and structurally diverse library of novel pyrazole derivatives can be rapidly assembled. This approach allows for a thorough exploration of the chemical space around the core scaffold, which is critical for establishing structure-activity relationships (SAR). nih.gov

| Axis of Diversity | Reaction | Example Building Blocks |

|---|---|---|

| R¹ (Amine) | Acylation | Acetyl chloride, Benzoyl chloride, Cyclohexanecarbonyl chloride |

| R² (Pyrazole N-H) | Alkylation | Methyl iodide, Ethyl bromide, Benzyl bromide |

| R³ (Bromo) | Suzuki Coupling | Phenylboronic acid, 4-Pyridylboronic acid, 2-Thiopheneboronic acid |

Theoretical Design of Novel Analogues with Predicted Activities

Computational chemistry and molecular modeling are indispensable tools for the rational design of new bioactive molecules. researchgate.net Given that the pyrazole scaffold is present in numerous inhibitors of protein kinases, proteases, and other enzymes, these targets represent logical starting points for the theoretical design of novel analogues of this compound. researchgate.net

A typical workflow for in silico design would involve:

Target Selection: Based on existing literature, a specific enzyme, such as Cyclin-Dependent Kinase 8 (CDK8) or a Janus kinase (JAK), could be selected as a target. nih.govchemmethod.com

Molecular Docking: The parent compound, this compound, would be docked into the ATP-binding site of the chosen kinase to predict its binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Structure-Based Design: Using the docking pose as a guide, new analogues would be designed to optimize these interactions. For example, the 2-bromo substituent could be replaced with groups that can form hydrogen bonds with the protein's hinge region. The amino group could be elaborated with moieties that extend into solvent-exposed regions or other pockets of the active site.

ADME Prediction: The designed analogues would be evaluated computationally for their drug-like properties, such as absorption, distribution, metabolism, and excretion (ADME), to prioritize compounds with favorable pharmacokinetic profiles for synthesis. researchgate.net

This iterative process of design, prediction, and prioritization allows researchers to focus synthetic efforts on compounds with the highest probability of biological activity, saving time and resources. nih.gov

Integration with High-Throughput Screening Methodologies (Conceptual)

High-Throughput Screening (HTS) is the process of testing a large number of compounds for activity against a specific biological target. nih.gov A compound library derived from this compound, as described in section 7.2, is well-suited for HTS campaigns.

Conceptually, the integration would proceed as follows:

Library Synthesis: A diverse library of several hundred to several thousand pyrazole derivatives would be synthesized using automated or semi-automated parallel synthesis techniques.

Assay Development: A robust and sensitive biochemical or cell-based assay would be developed for the target of interest. For a kinase target, this might be a fluorescence-based assay that measures ATP consumption or substrate phosphorylation.

Screening: The compound library would be screened at a single concentration (e.g., 10 µM) against the target.

Hit Identification and Confirmation: Compounds that show significant activity (e.g., >50% inhibition) are identified as "hits." These hits are then re-tested to confirm their activity and determine their potency (IC₅₀ value) through dose-response experiments.

The structural information embedded in the library design allows for rapid SAR analysis of the HTS results, guiding the next round of synthesis to optimize the initial hits into more potent and selective lead compounds. nih.gov

Advanced Material Science Applications (e.g., Optoelectronic Materials, Corrosion Inhibitors)

Beyond medicinal chemistry, heterocyclic compounds like pyrazoles are finding increasing use in material science. mdpi.com The electronic and structural features of this compound suggest potential applications in this field.

Corrosion Inhibitors: Organic molecules containing heteroatoms (like nitrogen) and aromatic rings are known to be effective corrosion inhibitors for metals in acidic environments. nih.gov The pyrazole derivative can adsorb onto the metal surface through the lone pair electrons of its nitrogen atoms and the π-electrons of its aromatic rings. bohrium.com This forms a protective film that acts as a barrier, slowing down the corrosion process. nih.gov The presence of the amino group can further enhance this adsorption. nih.gov

Optoelectronic Materials: Molecules with extended π-conjugated systems often exhibit interesting photophysical properties, such as fluorescence. rsc.org The pyrazolo-phenyl scaffold forms such a system. Further derivatization, particularly through cross-coupling reactions at the bromo position to extend the conjugation, could lead to novel materials for use in Organic Light-Emitting Diodes (OLEDs), chemical sensors, or photovoltaic devices. researchgate.netmdpi.com The ability to tune the electronic properties by modifying the substituents makes this a promising area for exploration. researchgate.net

Directions for Further Pre-clinical Mechanistic Research on this compound

Should this compound or its derivatives show promising activity in initial screenings, a clear path for pre-clinical mechanistic research would be necessary to understand how it works and to validate its therapeutic potential. amsbiopharma.com

A proposed research cascade would include:

Target Validation: Confirming the direct interaction of the compound with its intended biological target. For a kinase inhibitor, this could involve biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Mechanism of Action (MoA) Studies: Investigating the downstream cellular effects of target engagement. For an anticancer agent, this would involve cell-based assays to study effects on cell proliferation, apoptosis (programmed cell death), and the cell cycle. frontiersin.org Techniques like Western blotting would be used to measure the phosphorylation status of the target protein and its substrates. nih.gov

Selectivity Profiling: Testing the compound against a broad panel of related targets (e.g., a kinase-wide panel) to determine its selectivity. High selectivity is often desirable to minimize off-target effects.

In Vivo Proof-of-Concept: Evaluating the compound's efficacy in an animal model of the disease (e.g., a tumor xenograft model for cancer). These studies provide crucial information on the compound's therapeutic potential in a living organism. amsbiopharma.com

These mechanistic studies are critical for progressing a promising hit compound through the drug development pipeline toward potential clinical trials. nih.govrsc.org

Q & A

Q. What are the common synthetic routes for preparing 4-(2-bromophenyl)-1H-pyrazol-3-amine, and what factors influence the choice of reaction conditions?

The synthesis of this compound typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or via palladium-catalyzed cross-coupling reactions to introduce the bromophenyl group. Key factors include:

- Reagent compatibility : Bromophenyl substituents require careful handling under inert atmospheres to avoid debromination .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and byproduct formation .

- Protection of the amine group : Use of Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups prevents unwanted side reactions during pyrazole ring formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the pyrazole ring structure and bromophenyl substitution pattern. Coupling constants (e.g., Hz for pyrazole protons) help distinguish regioisomers .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>95%) by resolving unreacted precursors .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 252.03 for CHBrN) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?

- Data collection : Single-crystal diffraction at 173 K minimizes thermal motion artifacts. SHELXD (for phase problem solving) and SHELXL (for refinement) are used to resolve bond-length discrepancies (e.g., C-Br bond precision ±0.002 Å) .

- Twinning analysis : SHELXE identifies pseudo-merohedral twinning in crystals with bromophenyl steric hindrance, improving R values (<0.04) .

- Hydrogen bonding networks : SHELXPRO visualizes intermolecular interactions (e.g., N–H···N hydrogen bonds) critical for understanding supramolecular packing .

Q. What strategies are employed to analyze contradictory biological activity data in structure-activity relationship (SAR) studies of bromophenyl-substituted pyrazol-3-amine derivatives?

- Assay standardization : Discrepancies in IC values (e.g., 10–100 μM range) arise from variations in cell lines or incubation times. Normalize data using internal controls (e.g., reference inhibitors) .

- Electrostatic potential mapping : Density Functional Theory (DFT) calculations (e.g., at B3LYP/6-31G* level) correlate bromine’s electron-withdrawing effects with binding affinity to kinase targets .

- Meta-analysis : Pool data from multiple studies to identify trends. For example, 2-bromophenyl derivatives show 30% higher activity than 4-bromophenyl analogs in EGFR inhibition due to steric effects .

Q. How can researchers address stability challenges during storage and handling of this compound?

- Degradation pathways : Light-induced C–Br bond cleavage is mitigated by amber glass vials and storage at −20°C under argon .

- Lyophilization : Freeze-drying in PBS buffer (pH 7.4) retains >90% stability over 6 months compared to aqueous solutions (<70%) .

- QC monitoring : Periodic HPLC-MS checks detect oxidation byproducts (e.g., pyrazole ring hydroxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.